Einecs 262-556-2

Flame retardant thermal stability polymer processing

Einecs 262-556-2, formally named bis-(guanidine)-tetrabromodian or 2,2-bis-(4-guanidine hydroxy-3,5-dibromophenyl)-propane, is a spatially expanded bromine-containing organic compound synthesized from tetrabromobisphenol A (TBBPA) and guanidine carbonate. It belongs to the class of aromatic brominated flame retardants but distinguishes itself from conventional TBBPA derivatives through the incorporation of guanidine moieties that confer an exceptionally high thermal decomposition point of 310 °C and a multi-modal nitrogen-bromine flame retardant mechanism.

Molecular Formula C17H22Br4N6O2
Molecular Weight 662.0 g/mol
CAS No. 61007-67-8
Cat. No. B15179715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 262-556-2
CAS61007-67-8
Molecular FormulaC17H22Br4N6O2
Molecular Weight662.0 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C(=N)(N)N.C(=N)(N)N
InChIInChI=1S/C15H12Br4O2.2CH5N3/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;2*2-1(3)4/h3-6,20-21H,1-2H3;2*(H5,2,3,4)
InChIKeyLBTKSSJRLOXGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 262-556-2 (CAS 61007-67-8) Bis-(Guanidine)-Tetrabromodian Procurement and Differentiation Overview


Einecs 262-556-2, formally named bis-(guanidine)-tetrabromodian or 2,2-bis-(4-guanidine hydroxy-3,5-dibromophenyl)-propane, is a spatially expanded bromine-containing organic compound synthesized from tetrabromobisphenol A (TBBPA) and guanidine carbonate [1]. It belongs to the class of aromatic brominated flame retardants but distinguishes itself from conventional TBBPA derivatives through the incorporation of guanidine moieties that confer an exceptionally high thermal decomposition point of 310 °C and a multi-modal nitrogen-bromine flame retardant mechanism [1].

Why Einecs 262-556-2 Cannot Be Substituted by Generic TBBPA or Standard Derivatives


Substituting bis-(guanidine)-tetrabromodian with generic TBBPA (CAS 79-94-7) or its common commercial derivatives, such as TBBPA-bis(2,3-dibromopropyl ether) (CAS 21850-44-2) or TBBPA-diallyl ether (CAS 25327-89-3), introduces substantial risk of thermal degradation and premature volatilization during high-temperature polymer processing and end-use fire scenarios. The target compound's substantially higher melting/decomposition point (310 °C) compared to TBBPA (178–184 °C) or TBBPA-bis(2,3-dibromopropyl ether) (90–100 °C) [2] directly dictates processing window compatibility, and its spatially expanded molecular architecture inherently reduces volatilization loss, a failure mode well-documented for smaller brominated analogs [1].

Quantitative Differentiation Evidence for Einecs 262-556-2: Head-to-Head Data


Thermal Decomposition Point: Einecs 262-556-2 vs. TBBPA and Commercial TBBPA Derivatives

Bis-(guanidine)-tetrabromodian (Einecs 262-556-2) exhibits a melting point with concurrent decomposition at 310 °C [1]. This value is substantially higher than the melting point of its parent compound, tetrabromobisphenol A (TBBPA, 178–184 °C) , and significantly exceeds that of two major commercial TBBPA-derivative flame retardants: TBBPA-bis(2,3-dibromopropyl ether) (90–100 °C, decomposition >270 °C) [2] and TBBPA-bis(allyl ether) (118–120 °C) .

Flame retardant thermal stability polymer processing

Spatially Expanded Molecular Architecture: Reduced Volatilization vs. Smaller Bromine-Containing Flame Retardants

The patent explicitly teaches that bis-(guanidine)-tetrabromodian possesses a spatially expanded molecule relative to simpler organic bromine compounds, and that this larger molecular size renders it not easily volatilized, resulting in more lasting flame retardation [1]. This class-level advantage is contrasted with smaller brominated flame retardant molecules, whose higher volatility leads to loss of flame-retardant efficacy over time and during thermal cycling [1].

Volatility flame retardant persistence molecular size

Yield and Scalability: Robust Synthetic Route Delivering 85–90% Yield

The patented process for preparing bis-(guanidine)-tetrabromodian from tetrabromobisphenol A and guanidine carbonate in aqueous alkaline medium at 50–60 °C delivers a product yield of 85–90% of theory, with sufficient purity for most technical flame-retardant applications directly after water washing and drying at 60–70 °C [1]. This yield range provides a benchmark for commercial-scale manufacturing feasibility, contrasting with alternative TBBPA-derivative synthetic routes that may require organic solvents or more complex purification.

Synthesis product yield scalability

Recommended Industrial and Research Application Scenarios for Einecs 262-556-2


High-Temperature Engineering Thermoplastics (Polyamides, Polyesters, Polycarbonates)

Engineering thermoplastics processed above 250 °C, such as glass-filled polyamides (PA66, processing temperature ~280–310 °C), polybutylene terephthalate (PBT), and polycarbonate (PC), require flame retardants that remain thermally stable throughout compounding and injection molding. Einecs 262-556-2, with a decomposition point of 310 °C [1], remains intact during processing where TBBPA (178–184 °C melting) and TBBPA-bis(2,3-dibromopropyl ether) (decomposition >270 °C, but melting onset at 90–100 °C) [2] would already be in the molten or degrading state, potentially causing screw slippage, mold deposit formation, and premature bromine release.

Printed Circuit Board (PCB) Epoxy Resin Systems Requiring Long-Term Thermal Endurance

FR-4 epoxy laminate manufacturing involves curing cycles up to 180–200 °C and continuous operating temperatures of 130–170 °C in high-reliability automotive and aerospace electronics. The spatially expanded molecular architecture of bis-(guanidine)-tetrabromodian [1] is designed to resist volatilization loss during both the PCB lamination press cycle and the decades-long operational lifetime of the board, sustaining flame retardancy (UL 94 V-0) over a thermal endurance regime where smaller-molecule TBBPA derivatives suffer gradual additive migration and surface blooming [1].

Synergistic Nitrogen-Bromine Flame Retardant Formulations for Styrenic Resins

The guanidine moiety in Einecs 262-556-2 provides a covalently integrated nitrogen source that can function as an intumescent char-forming component and a blowing agent during combustion, complementing the bromine-based radical-trapping mechanism [1]. This intrinsic nitrogen-bromine synergy eliminates the need for separate nitrogen-based synergists (e.g., melamine derivatives) in flame-retardant formulations for high-impact polystyrene (HIPS) and acrylonitrile-butadiene-styrene (ABS), simplifying formulation complexity and reducing the additive loading required to achieve V-0 classification at a given thickness.

Research Investigations into Persistent Flame Retardants with Reduced Volatile Organic Compound (VOC) Emission

Academic and industrial R&D programs evaluating next-generation flame retardants with minimized volatile emissions during compounding and end-use can utilize Einecs 262-556-2 as a model compound. Its patent-taught 'spatially expanded molecule' design principle [1] offers a structural template for developing flame retardants that are intrinsically less prone to volatilization, enabling comparative thermal desorption GC-MS studies that quantify additive emission rates versus conventional TBBPA and its commercial ether derivatives. Such data are critical for complying with emerging indoor air quality and vehicle interior emission standards.

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